

Application Note: Methyl 2-Phenylmorpholine-3-Carboxylate in Chiral Drug Design

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Compound of Interest

Compound Name: *methyl 2-phenylmorpholine-3-carboxylate*

CAS No.: 50784-55-9

Cat. No.: B1473930

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Executive Summary & Structural Significance

Methyl 2-phenylmorpholine-3-carboxylate (MPMC) represents a "privileged scaffold" in medicinal chemistry, offering a conformationally restricted template that mimics the vicinal arrangement of amino acid side chains. Unlike the more common 2-phenylmorpholine (the Phenmetrazine core) or 3-morpholinecarboxylic acid, this 2,3-disubstituted scaffold provides a unique vector for displaying pharmacophores in 3D space.

The scaffold is particularly valuable for:

- **Peptidomimetics:** Acting as a constrained analogue of phenylserine or phenylalanine-glycine dipeptides.
- **Neurotransmitter Transporter Ligands:** Targeting NET (Norepinephrine Transporter) and NK1 receptors, where the relative stereochemistry of the 2-phenyl and 3-carboxylate groups dictates selectivity.

- Stereochemical Control: The fixed morpholine chair conformation locks the vicinal substituents, allowing precise probing of receptor pockets.

Stereochemical Considerations

The biological utility of MPMC is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.

- Cis-isomers ((2R,3R) and (2S,3S)): Often preferred for NK1 antagonist activity. The substituents occupy equatorial/axial positions that favor specific hydrophobic collapse in receptor binding sites.
- Trans-isomers ((2R,3S) and (2S,3R)): Thermodynamically more stable (diequatorial conformation often accessible), frequently explored in reuptake inhibitor design.

Critical Design Note: The synthesis route selected below determines the diastereoselectivity. Accessing the cis-isomer typically requires starting from erythro-phenylserine, while the trans-isomer is derived from threo-phenylserine.

Sourcing & Synthesis Protocols

While MPMC is commercially available, high-purity chiral forms are often best synthesized in-house to guarantee enantiomeric excess (ee). The following protocol describes the Stereospecific Cyclization from Phenylserine, the most robust method for controlling the C2/C3 relationship.

Protocol A: De Novo Synthesis from Phenylserine

Objective: Synthesis of (2S,3S)-**Methyl 2-phenylmorpholine-3-carboxylate** (Cis-isomer).

Precursor: L-erythro-Phenylserine methyl ester hydrochloride.

Materials:

- L-erythro-Phenylserine methyl ester HCl (1.0 eq)
- 1,2-Dibromoethane (1.2 eq)
- Potassium Carbonate (

), anhydrous (3.0 eq)

- Tetrabutylammonium iodide (TBAI) (0.1 eq) - Phase transfer catalyst
- Acetonitrile (MeCN), HPLC grade

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend L-erythro-phenylserine methyl ester HCl (10 mmol) in anhydrous MeCN (50 mL).
- Base Addition: Add finely ground anhydrous (30 mmol). Stir at room temperature for 15 minutes to liberate the free amine.
- Alkylation: Add 1,2-dibromoethane (12 mmol) and TBAI (1 mmol).
- Cyclization: Heat the reaction mixture to reflux (C) under an inert atmosphere (or Ar) for 16–24 hours.
 - Mechanistic Insight: The reaction proceeds via initial N-alkylation followed by intramolecular O-alkylation (Williamson ether synthesis). The stereochemistry at C2 and C3 is largely conserved from the phenylserine precursor, although partial racemization can occur if the temperature is excessive.
- Work-up: Cool to room temperature. Filter off the inorganic salts.^[1] Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over . Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

Expected Yield: 55–65% Characterization:

- ¹H NMR (CDCl₃): Look for the doublet of doublets for H-2 and H-3. The coupling constant (

) helps distinguish cis (

Hz) from trans (

Hz) isomers.

Functionalization & Library Generation

Once the core scaffold is obtained, it serves as a branching point for library synthesis.

Protocol B: N-Functionalization (Reductive Amination)

Direct alkylation of the secondary amine can lead to over-alkylation. Reductive amination is preferred for introducing diversity.

- Reagents: MPMC (1 eq), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).
- Procedure: Mix amine and aldehyde in DCE. Stir for 30 min. Add STAB. Stir overnight at RT. Quench with sat.

- Note: For sterically hindered aldehydes, use
 as a Lewis acid additive during the imine formation step.

Protocol C: C3-Ester Manipulation

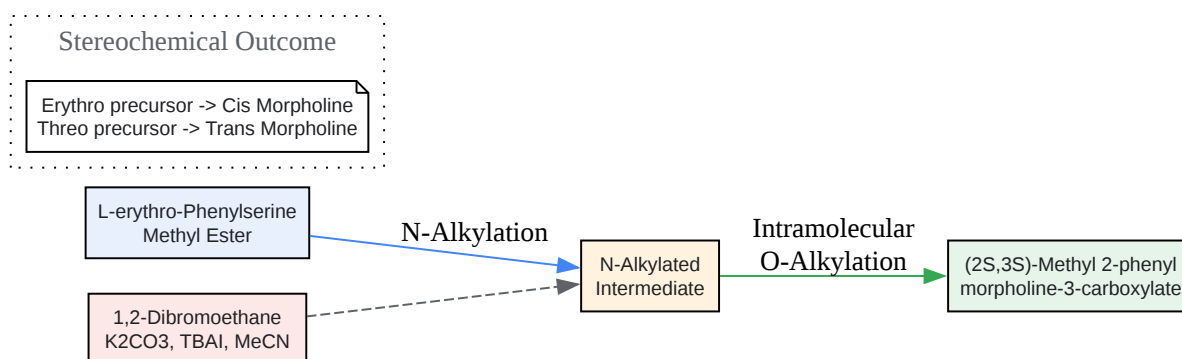
The C3-methyl ester is a versatile handle.

- Hydrolysis: LiOH in THF/H₂O (1:1) at
 C yields the free acid for peptide coupling. Avoid harsh bases to prevent epimerization at C3.
- Reduction:
 in THF yields the primary alcohol, useful for ether synthesis (NET inhibitor analogs).

Visual Workflows

Figure 1: Synthesis & Stereochemical Logic

This diagram illustrates the flow from chiral precursors to the final morpholine scaffold, highlighting the conservation of stereochemistry.

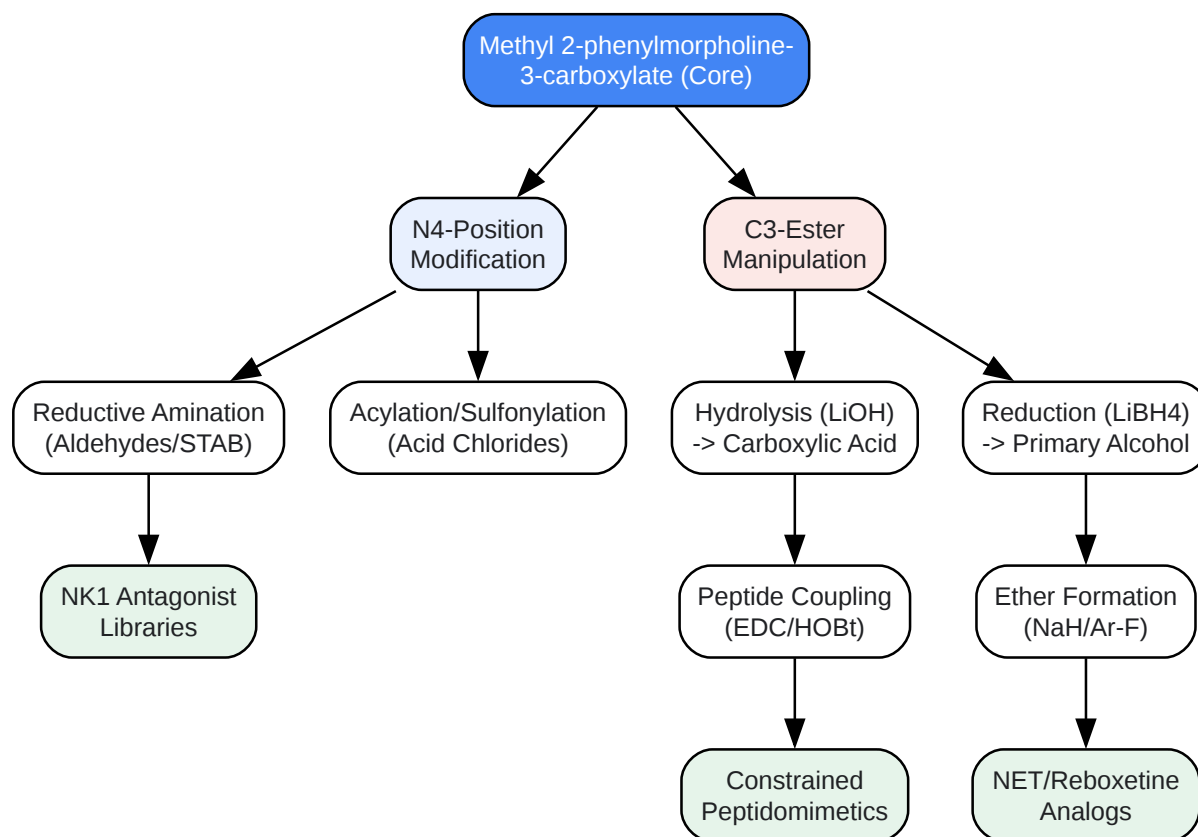


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Caption: Stereospecific synthesis pathway from phenylserine derivatives to the 2,3-disubstituted morpholine core.

Figure 2: Derivatization Decision Tree

A guide for medicinal chemists to select the appropriate downstream transformation based on the target pharmacophore.



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Caption: Strategic derivatization tree for converting the morpholine core into bioactive classes.

Analytical Data Summary

Table 1: Physicochemical Profile of the Core Scaffold

Property	Value/Description	Relevance
Molecular Formula		Core building block
MW	221.25 g/mol	Fragment-based drug design compliant
LogP (Calc)	~0.9	Excellent range for CNS penetration
pKa (Conj. Acid)	~7.5 - 8.0	Lower than piperidine; improved metabolic stability
H-Bond Donors	1 (NH)	Available for interaction or substitution
H-Bond Acceptors	3 (N, Ether O, Ester O)	Key for receptor binding

References

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Sources

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- [3. benchchem.com \[benchchem.com\]](#)
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